(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Asymmetric Synthesis Chiral Resolution Epoxide Chemistry

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS 1204344-00-2) is a chiral fluorinated secondary alcohol featuring a para-methoxybenzyl (PMB) protected primary hydroxyl group. This compound serves as a versatile intermediate in the asymmetric synthesis of complex molecules, with its utility documented in patent literature for the development of bioactive agents targeting ABHD6 and MAGL.

Molecular Formula C11H13F3O3
Molecular Weight 250.217
CAS No. 1204344-00-2
Cat. No. B2944549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol
CAS1204344-00-2
Molecular FormulaC11H13F3O3
Molecular Weight250.217
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COCC(C(F)(F)F)O
InChIInChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
InChIKeyYDZVCRBHIKWKAU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS 1204344-00-2): A Chiral Building Block for Pharmaceutical Research and Development


(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS 1204344-00-2) is a chiral fluorinated secondary alcohol featuring a para-methoxybenzyl (PMB) protected primary hydroxyl group. This compound serves as a versatile intermediate in the asymmetric synthesis of complex molecules, with its utility documented in patent literature for the development of bioactive agents targeting ABHD6 and MAGL . The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the defined (R)-stereocenter and protected alcohol provide a precise handle for further stereoselective transformations.

Critical Procurement Considerations for (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol: Avoiding Impure or Racemic Analogs


In the development of chiral active pharmaceutical ingredients (APIs), the stereochemical integrity of intermediates is paramount. Substituting (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol with its (S)-enantiomer or a racemic mixture can lead to downstream products with drastically different biological activities, as exemplified by the 40-fold difference in potency observed between R(+) and S(-) enantiomers in a related class of trifluoro-3-amino-2-propanol CETP inhibitors [1]. Furthermore, using an unprotected or differently protected analog (e.g., benzyl ether) forfeits the orthogonal stability of the PMB group, which can be selectively cleaved under oxidative conditions without affecting other sensitive functionalities [2]. Such modifications would derail a validated synthetic route, necessitating costly re-optimization and potentially compromising final product purity and efficacy.

Quantitative Differentiation of (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS 1204344-00-2) from Analogs and Racemates


Stereochemical Purity and Synthesis Efficiency via Jacobsen Hydrolytic Kinetic Resolution

The target compound can be synthesized with high stereochemical purity via Jacobsen hydrolytic kinetic resolution of racemic trifluoromethyloxirane, followed by ring-opening with p-methoxybenzyl alcohol. This method yields the desired (R)-enantiomer with >98% enantiomeric excess (ee) without the need for preparative chiral chromatography, a significant advantage over alternative synthetic routes [1].

Asymmetric Synthesis Chiral Resolution Epoxide Chemistry

Class-Level Potency Advantage of (R)-Enantiomer in Trifluoropropanol-Based Inhibitors

Within the class of trifluoro-3-amino-2-propanols, which are potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), the (R)-enantiomer demonstrates a substantial potency advantage. For the lead compound in this series, the R(+) enantiomer (1a) was 40-fold more potent in a buffer assay (IC50 = 0.02 μM) than its corresponding S(-) enantiomer (1b) (IC50 = ~0.8 μM) [1]. This pronounced enantioselectivity underscores the critical importance of procuring the correct stereoisomer for developing potent bioactive molecules.

CETP Inhibition Enantioselectivity Medicinal Chemistry

Orthogonal Stability of the p-Methoxybenzyl (PMB) Protecting Group

The p-methoxybenzyl (PMB) ether in (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol offers a distinct synthetic advantage over a standard benzyl (Bn) ether due to its orthogonal stability. The PMB group can be selectively cleaved under mild oxidative conditions using reagents like DDQ or CAN, leaving a wide range of other common protecting groups unaffected. In contrast, a benzyl ether typically requires strongly reducing or acidic conditions (e.g., hydrogenolysis), which can be incompatible with many functional groups [1][2].

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Validated Applications for (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (CAS 1204344-00-2) in Pharmaceutical R&D


Synthesis of ABHD6 and Dual ABHD6/MGL Inhibitors

This compound is specifically cited as a key intermediate in a series of patents (US-10662159-B2, US-2019152917-A1, AU-2018208846-A1, BR-112019014688-A2, CA-3050625-A1) for the development of inhibitors targeting α/β-hydrolase domain-containing protein 6 (ABHD6) and monoacylglycerol lipase (MAGL) . These enzymes are therapeutic targets for neurological disorders, inflammation, and cancer. The compound's chiral (R)-configuration and PMB-protected alcohol are essential structural features for building the complex carbamate derivatives described in the patent literature.

Asymmetric Synthesis of Chiral Trifluoromethylated Pharmacophores

The compound serves as a precursor for generating a diverse array of α-trifluoromethyl secondary alcohols, a pharmacophore found in numerous drug candidates [1]. The PMB protecting group can be selectively removed to reveal a free primary alcohol, which can then be further functionalized. The stereocenter is established with high fidelity (>98% ee) via the Jacobsen hydrolytic kinetic resolution route, providing a reliable entry point for enantioselective synthesis of CETP inhibitors, as highlighted by the 40-fold potency difference between enantiomers in this therapeutic class [2].

Development of Chromatography-Free, Scalable Synthetic Routes

For process chemists, the Jacobsen hydrolytic kinetic resolution method that yields this compound offers a practical, scalable alternative to traditional chiral chromatography [1]. By eliminating the need for expensive and time-consuming chromatographic separation, this route enables the cost-effective production of enantiopure material for pre-clinical and clinical development, making it an attractive building block for large-scale pharmaceutical manufacturing.

Quote Request

Request a Quote for (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.